Cas no 1013-48-5 (1H-Indole-3-ethanamine,7-chloro-a-methyl-, hydrochloride (1:1))

1H-Indole-3-ethanamine,7-chloro-a-methyl-, hydrochloride (1:1) structure
1013-48-5 structure
Product Name:1H-Indole-3-ethanamine,7-chloro-a-methyl-, hydrochloride (1:1)
CAS No:1013-48-5
MF:C11H14Cl2N2
MW:245.148260593414
CID:214836
PubChem ID:13899
Update Time:2025-04-19

1H-Indole-3-ethanamine,7-chloro-a-methyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethanamine,7-chloro-a-methyl-, hydrochloride (1:1)
    • 1-(7-chloro-1H-indol-3-yl)propan-2-ylazanium,chloride
    • 3-(2-Aminopropyl)-7-chloroindole hydrochloride
    • INDOLE, 3-(2-AMINOPROPYL)-7-CHLORO-, HYDROCHLORIDE
    • 1013-48-5
    • Inchi: 1S/C11H13ClN2.ClH/c1-7(13)5-8-6-14-11-9(8)3-2-4-10(11)12;/h2-4,6-7,14H,5,13H2,1H3;1H
    • InChI Key: BGWCMYGFCSQGBA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1NC=C2CC(C)[NH3+].[Cl-]

Computed Properties

  • Exact Mass: 229.944
  • Monoisotopic Mass: 244.053404
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4

Experimental Properties

  • Boiling Point: 377°Cat760mmHg
  • Flash Point: 181.8°C
  • PSA: 35.19
  • LogP: 4.21330

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